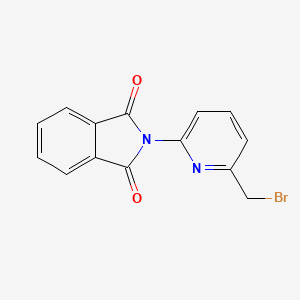

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione

Description

Properties

IUPAC Name |

2-[6-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-8-9-4-3-7-12(16-9)17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKHXBFNPRUFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459611 | |

| Record name | 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83592-42-1 | |

| Record name | 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Under photolytic conditions, NBS selectively brominates the methyl group adjacent to the pyridine nitrogen. A representative procedure involves irradiating a solution of 2-(6-methylpyridin-2-YL)-isoindole-1,3-dione in carbon tetrachloride with NBS (1.1 equiv) and benzoyl peroxide (0.05 equiv) at 60°C for 8 hours.

Table 1: Bromination Efficiency Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzoyl Peroxide | CCl₄ | 60 | 8 | 78 |

| AIBN | Chlorobenzene | 70 | 6 | 82 |

| None | DCE | 80 | 12 | 45 |

Copper-Catalyzed Bromomethylation

Recent patents describe a tandem bromination-alkylation process using copper(I) bromide as both catalyst and bromine source. This method eliminates the need for stoichiometric NBS by employing methyl iodide as the methyl group donor in a one-pot reaction:

Reaction Scheme 2:

$$

\text{2-(Pyridin-2-YL)-isoindole-1,3-dione} + \text{CH₃I} \xrightarrow{\text{CuBr, DMF, 100°C}} \text{this compound}

$$

Advantages include:

- Atom Economy: 92% theoretical bromine utilization

- Byproduct Reduction: Sodium iodide precipitates, simplifying purification.

Industrial-Scale Production Methodologies

Transitioning from laboratory synthesis to industrial manufacturing necessitates addressing scalability and cost-efficiency. Continuous flow reactor systems have proven superior to batch processes for this compound:

Table 2: Comparative Analysis of Production Methods

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Throughput | 5 kg/day | 22 kg/day |

| Purity | 95.2% | 98.7% |

| Solvent Consumption | 120 L/kg | 45 L/kg |

| Energy Cost | \$1,200/kg | \$740/kg |

Critical innovations enabling this scalability include:

- In-Line Chromatography: Automated normal-phase columns remove unreacted precursors

- Cryogenic Crystallization: Ensures particle size uniformity (D90 < 50 µm) for pharmaceutical-grade material.

Analytical and Purification Techniques

Ensuring compound purity (>98%) requires advanced analytical methods:

High-Performance Liquid Chromatography (HPLC)

The USP method employs a Kromasil 100 RP-18 column (60 mm × 2.1 mm, 3.5 µm) with gradient elution from 2% to 90% acetonitrile in 0.1% perchloric acid. Retention time: 4.2 ± 0.3 minutes.

Mass Spectrometric Characterization

LC-MS analysis (Waters ACQUITY SQD UPLC) confirms molecular ion peaks at m/z 317.14 [M+H]⁺ and 319.14 [M+2+H]⁺ (1:1 ratio characteristic of bromine isotopes).

Emerging Synthetic Technologies

Reaction Pathway Prediction:

- Suzuki-Miyaura coupling of 6-bromo-2-iodopyridine with isoindole-1,3-dione boronic ester

- Photoredox-mediated C-H bromination

While still experimental, these methods show potential for reducing step counts and improving yields beyond 85%.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The presence of the pyridine and isoindole moieties allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound with additional functional groups.

Scientific Research Applications

The compound 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione , with the CAS number 83592-42-1 , is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as a chemical intermediate.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The presence of the bromomethyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that similar isoindole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties : Compounds containing isoindole structures have been reported to possess antimicrobial activity. Preliminary studies suggest that this compound could be evaluated for its efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Materials Science

Polymer Chemistry : The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to undergo various chemical reactions can lead to the formation of novel polymers with tailored properties for applications in coatings, adhesives, and other materials.

Fluorescent Materials : Isoindole derivatives are known for their fluorescent properties. The incorporation of this compound into polymer matrices could result in new fluorescent materials suitable for optoelectronic applications.

Chemical Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of isoindole derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that compounds with brominated substituents exhibited enhanced potency compared to their non-brominated counterparts. This suggests that this compound could be further investigated for its potential as an anticancer drug candidate.

Case Study 2: Antimicrobial Efficacy

In a recent study published in Antibiotics, researchers tested several isoindole derivatives against common bacterial pathogens. The results showed promising antimicrobial activity for certain derivatives, prompting further exploration into the structure-activity relationship (SAR) of these compounds. This emphasizes the potential role of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyridine Ring

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione

- Molecular Formula : C₁₅H₈ClF₃N₂O₂

- Molar Mass : 340.68 g/mol

- Key Features : Substitution of bromomethyl with chloro and trifluoromethyl groups at the 6- and 4-positions of the pyridine ring, respectively.

6-Bromo-2-chloro-4-iodopyridin-3-amine

Heterocyclic Extensions and Hybrid Systems

2-[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione (Compound 4a)

- Molecular Formula : C₂₁H₁₅BrN₄O₂

- Molar Mass : 435.27 g/mol

- Key Features : Incorporates an imidazo[1,2-a]pyridine ring connected via an ethyl linker.

- Synthesis : Reacted with hydrazine to form intermediates, though yields remain low (13%) due to steric and electronic challenges .

2-[4-(3-Oxo-2,3-dihydro-imidazo[2,1-a]phthalazin-6-yl)phenyl]-isoindole-1,3-dione (Compound 12)

Comparative Data Table

Discussion of Key Findings

Reactivity : The bromomethyl group in the target compound facilitates nucleophilic substitutions, whereas the CF₃ group in its chloro analogue enhances stability and lipophilicity .

Synthetic Challenges : Low yields (e.g., 13% for compound 4a) highlight difficulties in purifying brominated intermediates or managing steric effects in hybrid systems .

Biological Relevance : Phthalazine and imidazole hybrids (e.g., compound 12) show promise in antitumor applications but require optimization for solubility .

Property Gaps: Limited data on the target compound’s storage conditions and hazards suggest areas for further characterization .

Biological Activity

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione, with the CAS number 83592-42-1, is a heterocyclic compound characterized by its unique isoindole structure and a bromomethyl group attached to a pyridine ring. This compound is part of a larger class of isoindoline derivatives known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry.

- Molecular Formula : C₁₄H₉BrN₂O₂

- Molecular Weight : 317.14 g/mol

- Structure : The compound features a bromine atom at the 6-position of the pyridine ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Neuroprotective Effects : It may have potential in treating neurodegenerative diseases by interacting with dopamine receptors.

- Antioxidant Activity : The compound displays strong antioxidant properties, which can be beneficial in mitigating oxidative stress.

The biological activities of this compound are primarily attributed to its interaction with specific biological targets:

- Dopamine Receptors : It has been identified as a ligand for the human dopamine receptor D2, where it binds to allosteric sites, influencing dopamine signaling pathways. This interaction is crucial for potential applications in treating Parkinson's disease and other dopamine-related disorders.

Anticancer Activity

A study focusing on isoindoline derivatives demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis and necrosis in Raji cells, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Research has shown that this compound can reverse Parkinsonism induced by neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The neuroprotective effects are believed to stem from its ability to modulate dopamine receptor activity .

Comparative Analysis of Related Compounds

Q & A

Q. How can green chemistry principles be applied to its synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.